molecular formula C23H23ClFN3O3 B10783339 Anlotinib (hydrochloride)

Anlotinib (hydrochloride)

Cat. No.: B10783339
M. Wt: 443.9 g/mol
InChI Key: GTAUHBAHFJIAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anlotinib (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and involves specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of anlotinib (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product. The process involves large-scale synthesis, purification, and formulation into oral dosage forms. The production is carried out in specialized facilities equipped with advanced technology to maintain stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: Anlotinib (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of anlotinib (hydrochloride), which may have different pharmacological properties .

Scientific Research Applications

Anlotinib (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.

    Sorafenib: A multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma.

    Sunitinib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.

    Pazopanib: A multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.

Comparison: Anlotinib (hydrochloride) is unique in its ability to target multiple receptor tyrosine kinases with a lower incidence of severe side effects compared to other tyrosine kinase inhibitors like sunitinib . It has shown promising efficacy in various cancers, making it a valuable addition to the arsenal of anticancer therapies .

Properties

Molecular Formula

C23H23ClFN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H

InChI Key

GTAUHBAHFJIAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl

Origin of Product

United States

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